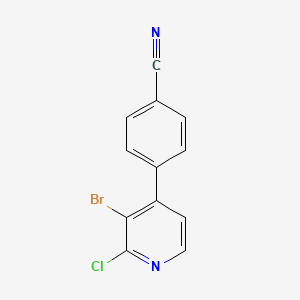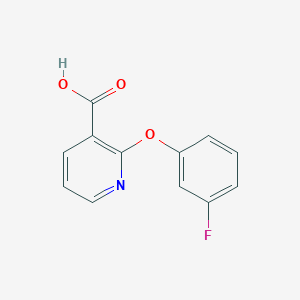
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one is an organic compound that features a bromobenzyl group attached to a methoxypyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one typically involves the reaction of 4-bromobenzyl bromide with 3-methoxypyridine-2(1H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium iodide in acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(4-Iodobenzyl)-3-methoxypyridine-2(1H)-one.
Scientific Research Applications
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to certain enzymes or receptors, while the methoxypyridine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar structure but lacks the methoxypyridine ring.
4-Bromobenzyl alcohol: Similar bromobenzyl group but with an alcohol functional group instead of the methoxypyridine ring.
3-Methoxypyridine: Contains the methoxypyridine ring but lacks the bromobenzyl group.
Uniqueness
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one is unique due to the combination of the bromobenzyl group and the methoxypyridine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C13H12BrNO2 |
|---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-methoxypyridin-2-one |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12-3-2-8-15(13(12)16)9-10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
InChI Key |
FPDPDSHNXDRCRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN(C1=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

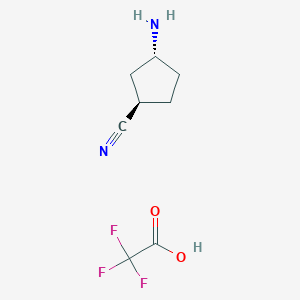
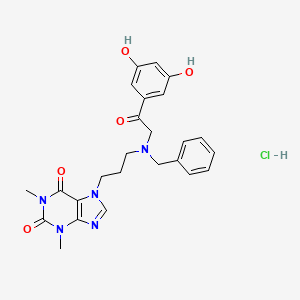
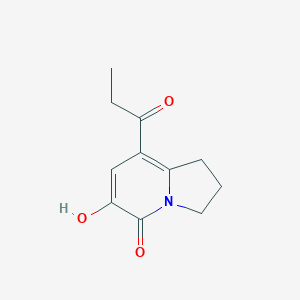
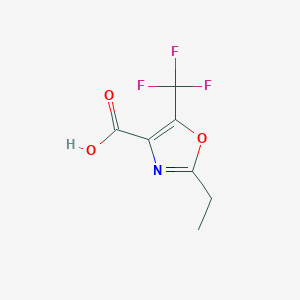
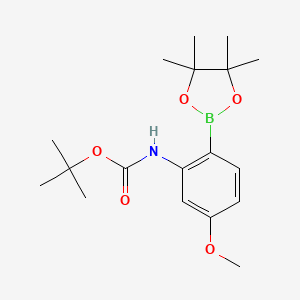
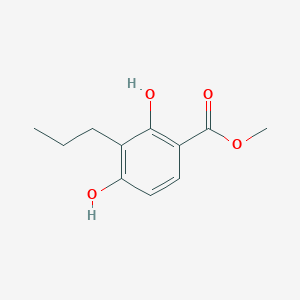
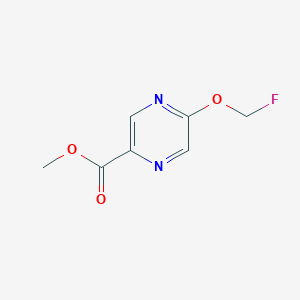
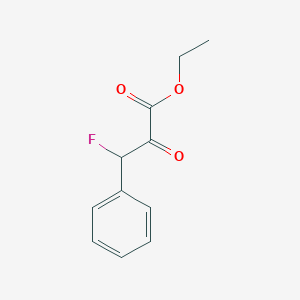
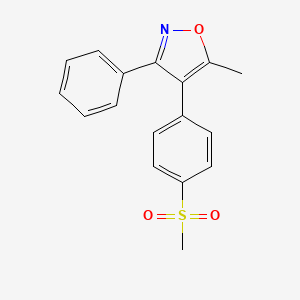
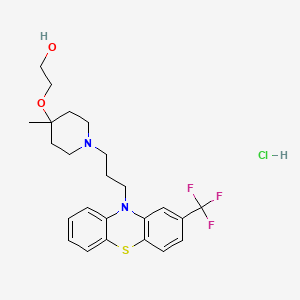
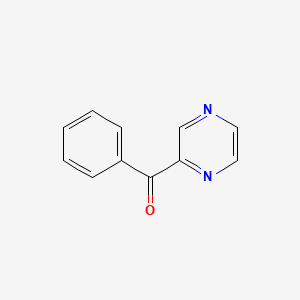
![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one, 3-iodo-, (1S,5R)-](/img/structure/B8686385.png)
